6-Methoxycoumarin

Description

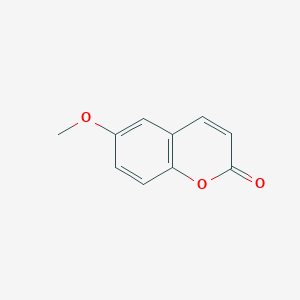

Structure

3D Structure

Properties

IUPAC Name |

6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVCJIMMVPXDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459751 | |

| Record name | 6-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17372-53-1 | |

| Record name | 6-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxycoumarin for Biological Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 6-methoxycoumarin, a valuable scaffold in medicinal chemistry and a versatile tool in biological research. We will delve into the core synthetic strategies, explaining the rationale behind experimental choices, and provide detailed, field-proven protocols. This document is designed to be a self-validating system, with an emphasis on scientific integrity and reproducibility.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds.[1] Their simple, low molecular weight structure, combined with a broad spectrum of biological activities, makes them a "privileged structure" in medicinal chemistry.[2] Coumarin derivatives have demonstrated a wide array of pharmacological properties, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities.[1] The inherent fluorescence of many coumarin compounds also makes them invaluable as probes and markers in biological studies.[2]

This compound, in particular, has garnered interest for its utility in the development of novel therapeutic agents and biological probes. The methoxy group at the 6-position significantly influences its electronic and photophysical properties, making it a key building block for more complex molecules.[3] This guide will focus on the practical synthesis of this compound, providing the necessary knowledge to produce this compound for further biological investigation.

Core Synthetic Strategies for this compound

The synthesis of the coumarin core can be achieved through several classic organic reactions.[1] For this compound, the most prevalent and reliable methods are the Pechmann condensation and the Perkin reaction. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

The Pechmann Condensation: A Versatile Approach

The Pechmann condensation, discovered by Hans von Pechmann, is a widely utilized and efficient method for synthesizing coumarins from a phenol and a β-ketoester under acidic catalysis.[4] For the synthesis of this compound, a direct, one-step condensation of 4-methoxyphenol with a suitable β-ketoester can be employed.

-

Choice of Phenol: 4-Methoxyphenol is the logical starting material for a direct synthesis of this compound. Its electron-donating methoxy group activates the aromatic ring, facilitating the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) step of the reaction mechanism.[4]

-

Choice of β-Ketoester: To synthesize the parent this compound (unsubstituted at the 4-position), malic acid is often used in the presence of a strong acid like sulfuric acid, which in situ generates the necessary β-keto-acid functionality. For synthesizing derivatives like 6-methoxy-4-methylcoumarin, ethyl acetoacetate is the standard reagent.[4]

-

Catalyst Selection: Strong protic acids like concentrated sulfuric acid are traditional and effective catalysts.[5] They protonate the carbonyl groups of the β-ketoester, activating them for nucleophilic attack. However, their corrosive nature and potential for side reactions, such as sulfonation, are drawbacks.[5] Solid acid catalysts, such as Amberlyst-15, offer a greener alternative, simplifying workup and minimizing corrosive waste.[4] Lewis acids like AlCl₃, InCl₃, and ZnCl₂ are also effective and can sometimes allow for milder reaction conditions.[5]

This protocol details the synthesis of this compound from 4-methoxyphenol and malic acid.

Materials:

-

4-Methoxyphenol

-

Malic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Ethanol

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, combine 4-methoxyphenol (1.0 equivalent) and malic acid (1.1 equivalents).

-

Cool the flask in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring.

-

A solid precipitate of crude this compound will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Neutralize the crude product by washing with a cold, saturated sodium bicarbonate solution until effervescence ceases. Wash again with cold water.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound. Dry the final product under vacuum over anhydrous sodium sulfate.

Data Presentation: Comparison of Catalytic Systems in Pechmann Condensation

| Catalyst | Typical Conditions | Advantages | Disadvantages | Yield Range |

| Conc. H₂SO₄ | 70-100 °C, 2-4 hours | Inexpensive, readily available, effective | Corrosive, harsh conditions, potential for side reactions (sulfonation) | Good to Excellent |

| Amberlyst-15 | 110-120 °C, 1-2 hours (solvent-free) | Heterogeneous (easy removal), reusable, environmentally benign | May require higher temperatures | Good to Excellent |

| Lewis Acids (e.g., InCl₃) | Room temperature (ball milling) to elevated temperatures | Milder conditions possible, high yields | Higher cost, can be moisture sensitive | Good to Excellent |

The Perkin Reaction: An Alternative Route

The Perkin reaction, developed by William Henry Perkin in 1868, is another classic method for synthesizing coumarins, particularly those unsubstituted at the 4-position.[2] It involves the aldol condensation of an aromatic aldehyde (in this case, 2-hydroxy-4-methoxybenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).[2]

-

Starting Aldehyde: The synthesis of this compound via the Perkin reaction requires 2-hydroxy-4-methoxybenzaldehyde. The ortho-hydroxyl group is crucial for the final intramolecular cyclization (lactonization) to form the coumarin ring.

-

Acid Anhydride and Salt: Acetic anhydride serves as the source of the acetyl group and also acts as a dehydrating agent. Sodium acetate functions as the base catalyst, deprotonating the acetic anhydride to form a nucleophilic enolate.[2]

-

Reaction Conditions: The reaction typically requires elevated temperatures (reflux) to drive the condensation and subsequent cyclization.

This protocol outlines the synthesis of this compound from 2-hydroxy-4-methoxybenzaldehyde.

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents).

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction's progress using TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

-

The crude product can be purified by recrystallization from aqueous ethanol to obtain pure this compound.

Diagram: Comparative Workflow of Pechmann vs. Perkin Reactions

Caption: Workflow comparison of Pechmann and Perkin reactions for this compound synthesis.

Purification and Characterization

Regardless of the synthetic route, purification and characterization are critical steps to ensure the final compound is suitable for biological studies.

Purification Techniques

-

Recrystallization: This is the most common and effective method for purifying crude this compound.[6] A suitable solvent or solvent system (e.g., ethanol, aqueous ethanol) is one in which the coumarin is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution or are insoluble in the hot solvent.[6]

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.[7] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the compounds, with the separation based on their differential adsorption to the polar silica gel.[7]

Characterization Methods

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[8] The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's structure.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[8] The characteristic absorption bands for the lactone carbonyl (C=O), aromatic C=C bonds, and the C-O ether linkage confirm the coumarin structure.[8]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[8]

Data Presentation: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~7.6 (d, 1H), ~7.2 (d, 1H), ~6.9 (dd, 1H), ~6.8 (d, 1H), ~6.2 (d, 1H), ~3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~161 (C=O), ~156, ~149, ~143, ~119, ~118, ~117, ~110, ~101, ~56 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~1720 (C=O, lactone), ~1620, 1580 (C=C, aromatic), ~1280, 1150 (C-O, ether) |

| Mass Spec (EI) | m/z (%) = 176 (M+), 148, 133, 105 |

Note: Approximate chemical shifts and wavenumbers are provided. Actual values may vary slightly depending on the solvent and instrument.

Applications in Biological Studies

Synthesized and purified this compound serves as a valuable starting point for various biological investigations. The coumarin scaffold is known to interact with a wide range of biological targets.[9]

Development of Novel Therapeutic Agents

-

Neuroprotective Agents: Coumarin derivatives have shown promise as neuroprotective agents by modulating key signaling pathways involved in neuronal survival and function.[10][11] Studies have shown that some coumarins can activate pathways like the TRKB-CREB-BDNF pathway, which is implicated in neurodegenerative diseases such as Alzheimer's.[11][12] The 6-methoxy substitution can be a key feature in designing new coumarin-based compounds with enhanced neuroprotective properties.

-

Monoamine Oxidase B (MAO-B) Inhibitors: 6-Methoxy-3-phenylcoumarin derivatives have been identified as potent and selective inhibitors of MAO-B, an important therapeutic target for Parkinson's disease.[13][14] The this compound core can be readily functionalized at the 3-position to generate libraries of potential MAO-B inhibitors for structure-activity relationship (SAR) studies.[13]

-

Antimicrobial and Antioxidant Agents: The methoxy group on the coumarin skeleton has been shown to contribute to antimicrobial activity against various foodborne pathogens.[15] Furthermore, coumarin derivatives are known to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[16]

Fluorescent Probes for Bioimaging

Coumarin derivatives are well-known for their fluorescent properties and are widely used as probes in biological research.[3][17]

-

Cellular Imaging: this compound and its derivatives can be used as fluorescent stains for live and fixed cells in fluorescence microscopy.[3] Their sensitivity to the microenvironment allows for the study of cellular processes and the visualization of cellular structures.[3]

-

Targeted Probes: The this compound scaffold can be incorporated into more complex molecules to create targeted fluorescent probes for specific organelles (e.g., endoplasmic reticulum), enzymes, or other biomolecules.[3][18] This enables researchers to track dynamic biological events in real-time.

Diagram: Biological Applications of this compound

Caption: Overview of the primary applications of this compound in biological studies.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, with a focus on the Pechmann condensation and Perkin reaction. We have detailed the rationale behind experimental choices, provided step-by-step protocols, and outlined methods for purification and characterization. The diverse biological applications of this compound, from a scaffold for therapeutic agents to a core for fluorescent probes, underscore its importance in modern chemical biology and drug discovery. The information presented herein is intended to empower researchers to confidently synthesize and utilize this versatile compound in their scientific endeavors.

References

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. old.rrjournals.com [old.rrjournals.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [modernonco.orscience.ru]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. The Wittig Reaction - Edubirdie [edubirdie.com]

- 17. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 6-Methoxycoumarin for Fluorescence Microscopy

Introduction: The Coumarin Family and the Role of 6-Methoxycoumarin

Coumarins represent a cornerstone class of fluorescent compounds, celebrated in cellular imaging and drug discovery for their robust photophysical properties and environmental sensitivity.[1] The core 2H-chromen-2-one scaffold, while itself only weakly fluorescent, becomes a powerful fluorophore through strategic chemical modification.[2] The introduction of electron-donating groups (EDGs) at the 6- or 7-positions and electron-withdrawing groups (EWGs) at the 3- or 4-positions can dramatically red-shift absorption and emission spectra via an Intramolecular Charge Transfer (ICT) process.[2]

This guide focuses on this compound, a derivative where the placement of the methoxy group at the 6-position significantly influences its electronic and, consequently, its photophysical characteristics. While its isomer, 7-Methoxycoumarin, often exhibits stronger fluorescence due to a more effective ICT mechanism, this compound and its derivatives offer unique spectral properties and have been synthesized for applications as novel fluorophores and analytical reagents.[1][3] Understanding the nuanced photophysical behavior of this compound is critical for its effective deployment in fluorescence microscopy, from selecting appropriate filter sets to interpreting experimental outcomes.

Core Photophysical Properties of this compound

The utility of any fluorophore is defined by its fundamental photophysical parameters. These properties dictate the optimal experimental setup and the types of biological questions the probe can address. A key characteristic of coumarins is their sensitivity to the local solvent environment, a phenomenon known as solvatochromism, where properties like emission wavelength and quantum yield can change with solvent polarity.[1][4][5]

Absorption and Emission Spectra

The electronic absorption spectrum of this compound is characterized by π → π* transitions.[6] Compared to its 7-methoxy isomer, the methoxy group at the 6-position results in a red-shift (a shift to a longer wavelength) in both absorption and fluorescence spectra when measured in the same solvent.[1][7] This is attributed to the specific influence of the substituent position on the redistribution of π-electron density upon excitation.[7] While precise, universally cited values are scarce and highly solvent-dependent, the general spectral range is well-established.[8]

Jablonski Diagram of this compound

The photophysical processes governing the fluorescence of this compound can be visualized using a Jablonski diagram. Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the lowest vibrational level of S₁ before returning to the ground state. This return can occur via the emission of a photon (fluorescence) or through non-radiative pathways.

Caption: Jablonski diagram illustrating the key photophysical processes for this compound.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for this compound. It is critical to note that quantitative data for this specific isomer is not as readily available as for other coumarins, and values are often estimated or derived from structurally similar compounds.[1][8] These parameters are highly dependent on the solvent environment.[9]

| Parameter | Value | Conditions / Notes | Reference(s) |

| Excitation Maximum (λex) | ~350-380 nm | Estimated range; solvent dependent. | [8] |

| Emission Maximum (λem) | ~430-460 nm | Blue fluorescence; solvent dependent. | [8] |

| Molar Extinction Coefficient (ε) | Not readily available | Data for a similar compound, 7-Methoxycoumarin-4-acetic acid, is 11,820 cm⁻¹M⁻¹ at 323.8 nm in methanol. | [10][11] |

| Fluorescence Quantum Yield (ΦF) | Not explicitly reported | Related coumarins show moderate to high quantum yields. The value is highly sensitive to solvent polarity and molecular rigidity. | [8][12] |

| Fluorescence Lifetime (τF) | Not explicitly reported | Typically in the nanosecond range for coumarin derivatives. Can be influenced by environmental factors like viscosity. | [12] |

Methodologies for Photophysical Characterization

To ensure robust and reproducible results in fluorescence microscopy, it is imperative to characterize the photophysical properties of the probe under the specific experimental conditions being used. The following protocols provide a self-validating framework for these measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is a direct measure of the efficiency of converting absorbed photons into emitted photons.[13] The relative method, which compares the sample to a well-characterized standard, is the most common approach.[14]

Causality: The core principle is that if a standard and a sample have identical absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons.[15] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. To account for different solvents and absorbance values, a more comprehensive equation is used.

Workflow for Quantum Yield Determination

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Detailed Protocol:

-

Reagent and Equipment Preparation:

-

Fluorophore Sample: this compound.

-

Fluorescence Standard: Select a standard with a well-known quantum yield whose absorption/emission overlaps with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Solvents: Use high-purity spectroscopic grade solvents.

-

Instrumentation: Calibrated UV-Vis spectrophotometer and a spectrofluorometer capable of providing corrected emission spectra.[15]

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence.

-

-

Solution Preparation:

-

Prepare stock solutions of the this compound sample and the reference standard in the chosen solvent.

-

From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.02 to 0.1. Rationale: Keeping absorbance below 0.1 is crucial to avoid inner filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution.[14][16]

-

-

Spectroscopic Measurements:

-

Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution, using the pure solvent as a blank. Note the absorbance value at the chosen excitation wavelength (λex).

-

Fluorescence: Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution. Ensure the excitation and emission slit widths are kept constant for all measurements.

-

-

Data Analysis and Calculation:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

Create two separate plots: one for the sample and one for the standard, with integrated fluorescence intensity on the y-axis and absorbance at λex on the x-axis.

-

Perform a linear regression for each dataset. The slope of the resulting line is the gradient (Grad). The plot must be linear and pass through the origin, which validates the absence of aggregation or inner-filter effects.[14]

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²)

-

Where Φr is the quantum yield of the standard, Grads and Gradr are the gradients for the sample and reference, and ns and nr are the refractive indices of the respective solvents.[14]

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property that can be sensitive to the fluorophore's local environment.[17] TCSPC is the gold-standard technique for its measurement.[18][19]

Causality: TCSPC measures the time delay between a pulsed laser excitation and the detection of the first emitted photon.[17] By repeating this process millions of times, a histogram of photon arrival times is built. The decay of this histogram directly reflects the exponential decay of the fluorescence intensity, from which the lifetime can be calculated.[20]

Detailed Protocol:

-

Instrument Setup:

-

Pulsed Light Source: A pulsed laser or LED with a pulse width significantly shorter than the expected fluorescence lifetime (e.g., a picosecond diode laser).

-

Detector: A high-speed, single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

TCSPC Electronics: A time-to-amplitude converter (TAC) or time-to-digital converter (TDC) to measure the time delays.[18]

-

Optics: Appropriate optical filters to isolate fluorescence emission from scattered excitation light.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and ensure the photon detection rate is a small fraction (typically <5%) of the laser repetition rate to prevent "pile-up" artifacts.

-

-

Data Acquisition:

-

Instrument Response Function (IRF): First, measure the IRF of the system. This is done by measuring a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as seen by the detection system.

-

Fluorescence Decay: Replace the scattering solution with the this compound sample and acquire the fluorescence decay curve until sufficient photon counts are collected in the peak channel (typically >10,000) for good statistical accuracy.

-

-

Data Analysis:

-

The raw fluorescence decay data is a convolution of the true fluorescence decay and the IRF.

-

Use specialized software to perform an iterative deconvolution of the measured decay curve with the recorded IRF.

-

Fit the resulting data to an exponential decay model (single, multi-exponential) to extract the fluorescence lifetime(s) (τF). The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value, which should be close to 1.0 for a good fit.[17]

-

Application in Fluorescence Microscopy: Cell Staining Protocols

This compound and its derivatives can be used as fluorescent stains in cellular imaging.[8] The following protocols provide generalized methods for live and fixed cells. Optimization of dye concentration and incubation times is highly recommended for specific cell types and experimental conditions.[10]

Workflow for Live vs. Fixed Cell Staining

Caption: Comparative workflow for live and fixed cell staining protocols.

Protocol 1: Live-Cell Staining

This protocol is for visualizing cellular structures in living cells.

-

Reagent Preparation:

-

Stock Solution (1-10 mM): Prepare a stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO). Vortex to ensure it is fully dissolved. Store in small aliquots at -20°C, protected from light.[10]

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the final desired concentration. The optimal concentration must be determined empirically.[8]

-

-

Staining Procedure:

-

Culture cells on glass-bottom dishes or coverslips to the desired confluency (e.g., 50-70%).

-

Remove the culture medium and gently wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.[10]

-

Add the working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.[8]

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye. Rationale: Thorough washing is essential to reduce background fluorescence and improve the signal-to-noise ratio.[8]

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

-

Image immediately using a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI filter set with excitation around 350 nm and emission collection around 450 nm).[10]

-

Protocol 2: Fixed-Cell Staining

This protocol is useful for co-localization studies with other markers that require cell fixation.

-

Cell Preparation and Fixation:

-

Culture cells on coverslips to the desired confluency.

-

Wash the cells once with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[8]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[8] Rationale: Permeabilization creates pores in the cell membrane, allowing the dye to access intracellular compartments. This step should be omitted for staining cell surface targets.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining and Mounting:

-

Prepare a working solution of this compound (1-10 µM) in PBS.

-

Incubate the fixed (and permeabilized) cells with the working solution for 20-30 minutes at room temperature, protected from light.[10]

-

Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade agent.

-

Image using a fluorescence microscope with the appropriate filter set.

-

Conclusion and Future Directions

This compound is a valuable fluorophore whose utility in fluorescence microscopy is governed by its distinct photophysical properties. Its environmental sensitivity, particularly its solvatochromism, offers opportunities for developing sophisticated probes for sensing micro-environmental changes within cells. While quantitative data for this specific isomer is less abundant than for its 7-methoxy counterpart, the principles and protocols outlined in this guide provide a robust framework for its characterization and application. Future research may focus on synthesizing novel this compound derivatives with improved quantum yields and tailored sensitivities, further expanding the toolkit available to researchers in cell biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of this compound and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of excited singlet-state dipole moments of hydroxy and methoxy coumarins using solvatochromic method | European Journal of Chemistry [eurjchem.com]

- 5. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. chem.uci.edu [chem.uci.edu]

- 15. benchchem.com [benchchem.com]

- 16. iss.com [iss.com]

- 17. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 18. horiba.com [horiba.com]

- 19. horiba.com [horiba.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Intramolecular Charge Transfer in 6-Methoxycoumarin Fluorescence

This guide provides a comprehensive exploration of the intramolecular charge transfer (ICT) phenomenon in 6-methoxycoumarin, a fluorescent molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into the photophysical principles governing its fluorescence, the profound influence of the microenvironment, and the experimental and computational methodologies employed to characterize its behavior. The overarching goal is to equip you with the foundational knowledge and practical insights necessary to leverage the unique properties of this compound in your research and development endeavors.

The Photophysics of Coumarins: A Primer on Intramolecular Charge Transfer

Coumarins are a class of bicyclic aromatic compounds renowned for their robust fluorescence and environmental sensitivity.[1] The core of their utility as fluorescent probes lies in their "push-pull" electronic structure. Strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the coumarin scaffold gives rise to a phenomenon known as intramolecular charge transfer (ICT).[2]

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In coumarins with a donor-π-acceptor architecture, this excitation induces a significant redistribution of electron density, effectively transferring charge from the electron-donating moiety to the electron-accepting moiety through the conjugated π-system. This excited state, with its enhanced dipole moment, is termed the ICT state. The return to the ground state from this ICT state results in the emission of a photon, i.e., fluorescence.

In the case of this compound, the methoxy (-OCH₃) group at the 6-position acts as the electron donor, while the carbonyl group (C=O) of the lactone ring serves as the electron acceptor. The benzene ring and the pyrone ring together form the conjugated π-bridge that facilitates this charge transfer.

The Cornerstone of Environmental Sensing: Solvatochromism

The hallmark of a pronounced ICT process is solvatochromism – the dependence of a molecule's absorption and, more dramatically, its emission spectra on the polarity of the surrounding solvent.[3] This sensitivity is the primary reason for the extensive use of coumarins as environmental probes.

Upon excitation of this compound to its ICT state, the molecule possesses a significantly larger dipole moment than in its ground state.[4] In a polar solvent, the surrounding solvent molecules will reorient themselves to stabilize this more polar excited state. This process, known as solvent relaxation, lowers the energy of the excited state.[5] Consequently, the energy gap between the excited and ground states is reduced, leading to a bathochromic (red) shift in the fluorescence emission spectrum. The more polar the solvent, the greater the stabilization of the ICT state and the larger the red shift. This phenomenon is visually represented in the Jablonski diagram below.

Caption: Jablonski diagram illustrating the effect of solvent polarity on the excited state of an ICT fluorophore.

The magnitude of this red shift, known as the Stokes shift (the difference in wavelength between the absorption and emission maxima), is a quantitative measure of the extent of ICT and the polarity of the microenvironment.

Quantitative Analysis of Solvatochromism in 6-Methoxy-4-methylcoumarin

While extensive data for this compound is dispersed, a closely related analog, 6-methoxy-4-methylcoumarin (6MMC), provides a valuable reference for its solvatochromic behavior.[6] The following table summarizes its photophysical properties in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Cyclohexane | 2.02 | ~320 | ~375 | ~4900 |

| Dioxane | 2.21 | ~321 | ~380 | ~5200 |

| Ethyl Acetate | 6.02 | ~322 | ~388 | ~5700 |

| Ethanol | 24.55 | ~321 | ~395 | ~6300 |

| Acetonitrile | 37.5 | ~322 | ~405 | ~6900 |

| Water | 80.1 | ~320 | ~420 | ~8200 |

Note: Data is compiled and estimated from various sources for 6-methoxy-4-methylcoumarin and is intended to be representative. Actual values may vary based on experimental conditions.

The data clearly demonstrates a significant bathochromic shift in the emission maximum with increasing solvent polarity, a characteristic feature of ICT. The absorption maximum, in contrast, shows minimal change, indicating that the ground state is less affected by the solvent environment.

Experimental Characterization of Intramolecular Charge Transfer

A thorough understanding of the ICT process in this compound necessitates a suite of spectroscopic and computational techniques. Each method provides a unique piece of the puzzle, and their combined application allows for a comprehensive characterization.

Steady-State Fluorescence Spectroscopy

This is the foundational technique for investigating solvatochromism. The protocol involves measuring the absorption and emission spectra of this compound in a series of solvents with varying polarities.

Experimental Protocol: Solvatochromism Study

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Prepare a series of dilute solutions (e.g., 1-10 µM) in a range of spectroscopic-grade solvents of varying polarity (e.g., cyclohexane, dioxane, ethyl acetate, ethanol, acetonitrile, water). The final absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

-

Absorption Spectroscopy:

-

Using a UV-Vis spectrophotometer, record the absorption spectrum of each solution in a 1 cm path length quartz cuvette.

-

Use the respective solvent as a blank.

-

Determine the wavelength of maximum absorption (λabs).

-

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, excite each sample at its λabs.

-

Record the fluorescence emission spectrum.

-

Determine the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λabs - 1/λem) x 10⁷.

-

Correlate the Stokes shift with a solvent polarity scale, such as the Lippert-Mataga plot, to quantify the change in dipole moment upon excitation.

-

Caption: Workflow for the experimental characterization of solvatochromism.

Time-Resolved Fluorescence Spectroscopy

This technique provides insights into the excited-state dynamics of this compound. By measuring the fluorescence lifetime (τ), one can probe how the microenvironment affects the rates of radiative and non-radiative decay.[7] In many ICT systems, an increase in solvent polarity can open up non-radiative decay pathways, leading to a decrease in fluorescence lifetime and quantum yield.

Experimental Protocol: Time-Resolved Fluorescence Spectroscopy

-

Sample Preparation: Prepare solutions as described for the solvatochromism study.

-

Instrumentation: Utilize a time-correlated single photon counting (TCSPC) system.

-

Data Acquisition:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the λabs.

-

Collect the fluorescence decay profile at the λem.

-

Measure the instrument response function (IRF) using a scattering solution.

-

-

Data Analysis:

-

Perform deconvolution of the fluorescence decay data with the IRF.

-

Fit the decay to a single or multi-exponential model to determine the fluorescence lifetime(s).

-

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized standard, is a common approach.[8][9]

Experimental Protocol: Relative Quantum Yield Measurement

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Solution Preparation: Prepare a series of solutions of both the this compound sample and the standard in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Data Acquisition:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. The subscripts X and ST refer to the sample and the standard, respectively.

-

Applications in Research and Drug Development

The sensitivity of this compound's fluorescence to its local environment makes it a powerful tool for probing biomolecular systems and for applications in drug delivery.

Probing Microenvironment Polarity and Viscosity

The solvatochromic properties of this compound can be exploited to map the polarity of different regions within a biological system. For instance, it can be used to probe the polarity of protein binding sites, lipid membranes, or the interior of micelles.[4] Changes in the emission wavelength of this compound upon binding to a protein can provide information about the hydrophobicity of the binding pocket.[10]

Enzyme Assays

Derivatives of coumarins are widely used as fluorogenic substrates for a variety of enzymes. A non-fluorescent or weakly fluorescent coumarin derivative can be synthesized with a recognition moiety that is cleaved by a specific enzyme. Upon enzymatic cleavage, the highly fluorescent coumarin is released, resulting in a "turn-on" fluorescence signal that is proportional to the enzyme activity.

Fluorescent Labeling and Bioimaging

This compound can be incorporated into larger molecules to serve as a fluorescent reporter. Its relatively small size and favorable photophysical properties make it suitable for labeling proteins, nucleic acids, and other biomolecules for use in fluorescence microscopy and other bioimaging applications.[11]

Drug Delivery Systems

Coumarin derivatives, including those based on the this compound scaffold, can be used as fluorescent probes to monitor the encapsulation and release of drugs from nanocarriers such as liposomes and nanoparticles.[12] By incorporating the fluorescent probe into the drug delivery system, its distribution and fate within cells and tissues can be tracked using fluorescence imaging techniques.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. soc.chim.it [soc.chim.it]

- 3. ripublication.com [ripublication.com]

- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.horiba.com [static.horiba.com]

- 10. Enhanced Mapping of Small Molecule Binding Sites in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. A novel fluorescent probe for more effective monitoring of nanosized drug delivery systems within the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methoxycoumarin derivatives as novel fluorophores

An In-depth Technical Guide to 6-Methoxycoumarin Derivatives as Novel Fluorophores

Abstract

The coumarin scaffold represents a cornerstone in the development of fluorescent probes, valued for its high quantum yields, environmental sensitivity, and synthetic versatility. Within this class, this compound derivatives have emerged as a particularly promising subclass of fluorophores. The strategic placement of the methoxy group at the C-6 position significantly influences the electronic distribution within the benzopyran-2-one core, providing a robust platform for the rational design of novel probes for bioimaging, diagnostics, and drug development. This guide provides a comprehensive exploration of this compound derivatives, delving into their synthesis, fundamental photophysical properties, and the design principles behind their application as fluorescent sensors. Detailed experimental protocols are provided to equip researchers with the practical knowledge required to leverage these powerful molecular tools.

The this compound Core: A Privileged Scaffold

Coumarin and its derivatives are renowned for their strong fluorescence and sensitivity to the local environment.[1] The core structure, a benzopyran-2-one, provides a rigid, planar framework with a rich π-electron system. The photophysical properties of coumarins are profoundly dictated by the nature and position of substituents on this core. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the intramolecular charge transfer (ICT) character of the molecule, which is central to its fluorescent behavior.

The 6-methoxy group acts as an effective EDG, influencing the energy of the highest occupied molecular orbital (HOMO) and participating in a "push-pull" system with EWGs, often placed at the C-3 or C-4 position. This arrangement is fundamental to tuning the absorption and emission wavelengths, Stokes shift, and quantum yield of the resulting fluorophore.[2]

Fundamental Photophysical Mechanisms

The fluorescence of this compound derivatives is governed by several key photophysical processes:

-

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁). In push-pull systems, this excited state is characterized by a significant redistribution of electron density, with charge moving from the EDG (the 6-methoxy group) towards the EWG. This ICT state is often more polar than the ground state, making the emission wavelength highly sensitive to solvent polarity—a phenomenon known as solvatochromism.[2][3]

-

Excited-State Intramolecular Proton Transfer (ESIPT): In certain derivatives, particularly those possessing a proton-donating group (e.g., a hydroxyl group) in proximity to a proton-accepting group (e.g., a carbonyl or imine), an ultrafast proton transfer can occur in the excited state.[4] This process creates a transient tautomer with a distinct electronic structure, leading to a large Stokes shift and often dual emission bands (from the initial excited "enol" form and the proton-transferred "keto" form).[3][5] While less common in simple 6-methoxycoumarins, this mechanism is a powerful tool in the design of advanced probes.

-

Solvatochromism: The sensitivity of the emission spectrum to the polarity of the surrounding medium is a hallmark of many coumarin dyes.[1] In polar solvents, the more polar ICT state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. This property can be exploited to probe the microenvironment of biological systems, such as the polarity of lipid membranes or protein binding sites.

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is typically achieved through well-established condensation reactions. A common and reliable strategy is a two-step process involving the Pechmann condensation to form a hydroxycoumarin intermediate, followed by methylation.[6][7]

Two-Step Synthesis of 6-Methoxy-4-methylcoumarin

This robust method ensures high yields and purity.[1][6]

Step 1: Pechmann Condensation of Hydroquinone

The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester.[7] In this case, hydroquinone reacts with ethyl acetoacetate to yield 6-hydroxy-4-methylcoumarin.

Caption: Workflow for the synthesis of 6-hydroxy-4-methylcoumarin via Pechmann condensation.

Step 2: Methylation of 6-Hydroxy-4-methylcoumarin

The hydroxyl group of the intermediate is then methylated, typically via a Williamson ether synthesis, to yield the final product.[6]

Synthesis of 3-Aryl-6-methoxycoumarins

For derivatives with substituents at the C-3 position, other synthetic routes like the Perkin-Oglialoro condensation are employed. This reaction involves the condensation of a salicylaldehyde derivative (e.g., 5-methoxysalicylaldehyde) with a phenylacetic acid in the presence of a dehydrating agent like acetic anhydride.

Structure-Property Relationships: Tuning the Fluorophore

The true power of the this compound scaffold lies in its tunability. By strategically introducing different substituents, particularly at the C-3, C-4, and C-7 positions, the photophysical properties can be finely controlled.

-

C-3 Position: Introduction of EWGs (e.g., -CN, -COOR, -COR) at this position enhances the ICT character, generally leading to a red-shift in both absorption and emission spectra and often an increase in the fluorescence quantum yield.[8]

-

C-4 Position: Alkyl groups like the methyl group in 6-methoxy-4-methylcoumarin can enhance the quantum yield. More complex substituents can be introduced to attach the fluorophore to other molecules.

-

C-7 Position: While this guide focuses on 6-methoxy derivatives, it's noteworthy that adding a second EDG at the C-7 position (e.g., another methoxy or a hydroxyl group) can further increase the electron-donating capacity of the benzene ring, leading to significant red-shifts in the emission.

Comparative Photophysical Data

The selection of a fluorophore for a specific application depends critically on its photophysical parameters. The table below provides a comparison of 6-methoxy-4-methylcoumarin with other relevant coumarin derivatives.

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| 6-Methoxy-4-methylcoumarin | ~321 | ~385 | ~64 | Not widely reported | Not widely reported | Ethanol | [9] |

| 7-Methoxy-4-methylcoumarin | ~324 | ~381 | ~57 | Not widely reported | Not widely reported | Methanol | [1] |

| 6-Phenyl-coumarin | 340 | 412 | 72 | 0.23 | 16,000 | Chloroform | [8] |

| 6-(4-Methoxyphenyl)-coumarin | 350 | 430 | 80 | 0.35 | 18,000 | Chloroform | [8] |

| Coumarin 6 | 459 | 504 | 45 | 0.78 | 54,000 | Ethanol |

Note: Photophysical properties are highly solvent-dependent. The data presented here are for comparative purposes.

Applications in Fluorescent Probe Design

The favorable photophysical properties and synthetic accessibility of 6-methoxycoumarins make them excellent platforms for the design of "turn-on" or ratiometric fluorescent probes for various biological analytes. The general design strategy involves linking the fluorophore to a recognition moiety that modulates its fluorescence upon binding to the target analyte.

"Turn-On" Probe for Hypochlorite (HOCl)

Hypochlorite is a key reactive oxygen species (ROS) involved in the immune response. A "turn-on" fluorescent probe for HOCl can be designed by attaching a thiomorpholine group to the C-3 position of a 7-methoxycoumarin core (a close analogue demonstrating the principle).[10] The thioether in the thiomorpholine moiety effectively quenches the fluorescence of the coumarin through a photoinduced electron transfer (PET) mechanism. Upon reaction with HOCl, the thioether is oxidized to a sulfoxide. This oxidation prevents the PET process, restoring the fluorescence of the coumarin and resulting in a "turn-on" response.[10]

Caption: Sensing mechanism of a "turn-on" hypochlorite probe.

Ratiometric Probe for β-Galactosidase Activity

β-Galactosidase is an important enzyme and a biomarker for cellular senescence. A ratiometric probe can be designed by attaching a galactose moiety to the hydroxyl group of a coumarin derivative.[11][12] The galactoside-conjugated probe exhibits fluorescence at a specific wavelength. Enzymatic cleavage of the galactose by β-galactosidase releases the free hydroxycoumarin, which has a distinctly different emission wavelength. By measuring the ratio of fluorescence intensities at these two wavelengths, the enzyme activity can be quantified, minimizing interference from environmental factors.[11][12]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of this compound derivatives.

Protocol: Two-Step Synthesis of 6-Methoxy-4-methylcoumarin

Materials:

-

Hydroquinone

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (H₂SO₄)

-

Methyl iodide (CH₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethanol

-

Acetone

-

Deionized water

Procedure:

Step 1: Synthesis of 6-Hydroxy-4-methylcoumarin [1][7]

-

In a 250 mL round-bottom flask, combine hydroquinone (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Cool the flask in an ice bath.

-

Slowly add cold, concentrated H₂SO₄ (2-3 eq) dropwise with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 12-18 hours.

-

Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purify the crude product by recrystallization from aqueous ethanol to yield pure 6-hydroxy-4-methylcoumarin.

Step 2: Synthesis of 6-Methoxy-4-methylcoumarin [1][6]

-

In a round-bottom flask, dissolve the 6-hydroxy-4-methylcoumarin (1.0 eq) from Step 1 in acetone.

-

Add anhydrous K₂CO₃ (2-3 eq) to the solution to act as a base.

-

Add methyl iodide (1.2-1.5 eq) dropwise to the suspension with stirring.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the K₂CO₃.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain pure 6-methoxy-4-methylcoumarin as white to light-yellow crystals.

Protocol: Live Cell Staining with a Coumarin Probe

Materials:

-

This compound derivative stock solution (1-10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope

Procedure:

-

Prepare Working Solution: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration (a starting range of 1-10 µM is recommended; the optimal concentration should be determined empirically).

-

Cell Staining:

-

Culture cells to the desired confluency (typically 50-70%).

-

Remove the existing culture medium and wash the cells once with pre-warmed PBS.

-

Add the working solution of the coumarin probe to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes (incubation times may need optimization).

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

-

Image the cells immediately using a fluorescence microscope with appropriate filter sets for the specific coumarin derivative.

-

Conclusion and Future Outlook

This compound derivatives represent a versatile and powerful class of fluorophores with significant potential in chemical biology and drug discovery. Their tunable photophysical properties, governed by well-understood mechanisms like ICT, and their synthetic tractability allow for the rational design of sophisticated probes for a wide range of biological targets. The continued exploration of novel substitution patterns and the integration of these fluorophores into advanced imaging modalities, such as two-photon microscopy, will undoubtedly lead to the development of next-generation tools for visualizing and dissecting complex biological processes. This guide provides a foundational framework and practical methodologies to empower researchers to harness the full potential of these exceptional fluorescent scaffolds.

References

- 1. benchchem.com [benchchem.com]

- 2. A ratiometric fluorescent probe for the detection of β-galactosidase and its application [agris.fao.org]

- 3. mdpi.com [mdpi.com]

- 4. Polarized Helical Coumarins: [1,5] Sigmatropic Rearrangement and Excited-State Intramolecular Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A ratiometric fluorescent probe for the detection of β-galactosidase and its application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. A ratiometric fluorescent probe for the detection of β-galactosidase and its application - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cytotoxicity of 6-Methoxycoumarin in Human Cell Lines

Introduction: 6-Methoxycoumarin - A Compound of Interest in Oncology Research

Coumarins, a class of benzopyrone compounds, are widely distributed in the plant kingdom and have garnered significant attention in medicinal chemistry for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. Among the various coumarin derivatives, this compound stands out as a subject of interest for its potential cytotoxic effects against cancer cells. Its relatively simple structure, featuring a methoxy group at the 6th position of the coumarin backbone, provides a valuable scaffold for structure-activity relationship studies and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of the cytotoxicity of this compound in human cell lines. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of the existing data but also detailed experimental protocols and an exploration of the underlying molecular mechanisms. The aim is to equip the reader with the necessary knowledge to design and execute robust studies to further elucidate the therapeutic potential of this intriguing molecule.

Quantitative Analysis of Cytotoxicity: IC50 Values of Methoxycoumarin Derivatives

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. While extensive data specifically for this compound across a wide range of human cell lines is still emerging, the available information, along with data from structurally related methoxycoumarin isomers, provides valuable insights into its potential efficacy. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions, such as cell seeding density, treatment duration, and the specific cytotoxicity assay used.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 7-Methoxycoumarin | HL-60 | Leukemia | 107.9 |

| A-549 | Lung Cancer | >567.6 | |

| HepG2 | Liver Cancer | >567.6 | |

| HEp-2 | Laryngeal Cancer | >567.6 | |

| MCF-7 | Breast Cancer | 207.6 | |

| 8-Methoxycoumarin-3-carboxamide | HepG2 | Liver Cancer | 17 |

| 5-Bromo-8-methoxycoumarin-3-carboxamide | HepG2 | Liver Cancer | 0.9 |

| N-(acetyl)8-methoxycoumarin-3-carboxamide | HepG2 | Liver Cancer | 2.3 |

| 8-Methoxycoumarin-3-carboxylic acid | HepG2 | Liver Cancer | 5 |

| 5-Bromo-8-methoxycoumarin-3-carboxylic acid | HepG2 | Liver Cancer | 41 |

This table summarizes reported IC50 values for various methoxycoumarin derivatives. Data for this compound is limited, and the presented values for other isomers offer a comparative perspective on the potential cytotoxic range.[1]

Mechanisms of this compound-Induced Cytotoxicity

The cytotoxic effects of coumarin derivatives are often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest. While the precise signaling pathways activated by this compound are a subject of ongoing investigation, the broader coumarin literature provides a strong foundation for a proposed mechanism of action.

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Coumarins have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis. The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of a different set of initiator caspases. Both pathways converge on the activation of effector caspases, such as caspase-3, which cleave a variety of cellular substrates, ultimately leading to cell death.

Studies on coumarin and its derivatives have demonstrated their ability to modulate key proteins in the apoptotic pathway. For instance, coumarin treatment in HeLa cells has been shown to decrease the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax[2]. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and caspase activation.

Proposed apoptotic pathway induced by this compound.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, many anticancer agents, including coumarins, can arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating. The cell cycle is a series of events that leads to cell division and is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs).

Studies on various coumarin derivatives have shown that they can induce cell cycle arrest at different phases, most commonly the G0/G1 or G2/M phase. For example, coumarin has been observed to cause G0/G1 arrest in HeLa cells by decreasing the expression of G0/G1-associated proteins[2]. The specific cyclins and CDKs targeted by this compound are yet to be fully elucidated, but it is plausible that it modulates the expression or activity of key regulators of the G1/S or G2/M transition, such as Cyclin D, Cyclin E, CDK2, CDK4, or CDK6.

Mechanism of this compound-induced cell cycle arrest.

Experimental Protocols for Assessing Cytotoxicity

To ensure the scientific integrity and reproducibility of cytotoxicity studies, it is crucial to employ well-validated and meticulously executed experimental protocols. The following sections provide detailed, step-by-step methodologies for the most common assays used to evaluate the cytotoxic effects of compounds like this compound.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that indirectly measures cell viability by assessing the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow for the MTT cytotoxicity assay.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for quantifying cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

-

Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a heterogeneous population. It is widely used to assess apoptosis and cell cycle distribution.

Apoptosis Detection (Annexin V/Propidium Iodide Staining):

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised plasma membrane, a characteristic of late apoptotic and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining):

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.

General Protocol for Flow Cytometry:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

-

Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use trypsin to detach them and then combine with the floating cells in the medium.

-

Washing: Wash the cells with cold PBS.

-

Staining:

-

For Apoptosis: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

-

For Cell Cycle: Fix the cells in cold 70% ethanol. Before analysis, wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data to quantify the percentage of apoptotic cells or the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. The existing body of research on coumarin derivatives suggests that its cytotoxic effects are likely mediated through the induction of apoptosis and cell cycle arrest. However, to fully realize its therapeutic potential, further in-depth studies are required.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broader panel of human cancer cell lines to identify sensitive cancer types.

-

Elucidation of Molecular Mechanisms: Pinpointing the specific molecular targets of this compound within the apoptosis and cell cycle signaling pathways. This includes identifying the specific caspases, Bcl-2 family members, cyclins, and CDKs that are modulated by its activity.

-

In Vivo Efficacy Studies: Assessing the antitumor activity of this compound in preclinical animal models to evaluate its therapeutic efficacy and potential side effects.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating a series of this compound derivatives to optimize its cytotoxic potency and selectivity for cancer cells.

By addressing these key areas, the scientific community can gain a more complete understanding of the cytotoxic properties of this compound and pave the way for its potential translation into a clinically effective anticancer agent.

References

6-Methoxycoumarin: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Coumarins, a class of naturally occurring benzopyrones, have long captured the attention of medicinal chemists due to their vast pharmacological potential.[1][2][3] Among these, 6-methoxycoumarin stands out as a particularly privileged scaffold, offering a unique combination of synthetic accessibility and a broad spectrum of biological activities.[4][5] This guide provides a comprehensive technical overview of this compound's role in drug discovery, from its synthesis and derivatization to its application in developing novel therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of its activity, explore structure-activity relationships, and provide practical, field-proven insights for researchers in the field.

The Coumarin Core: A Privileged Structure in Medicinal Chemistry

The coumarin, or 2H-1-benzopyran-2-one, nucleus is a structural motif found in numerous natural products and clinically approved drugs.[6][7] Its rigid, planar structure and versatile physicochemical properties make it an ideal starting point for the design of bioactive molecules.[8] The inherent biological activities of the coumarin scaffold are diverse, ranging from anticoagulant and anti-inflammatory to antimicrobial and anticancer effects.[2][7] The simple, low-molecular-weight structure is readily amenable to synthetic modification, allowing for the fine-tuning of its pharmacological profile.[4]

This compound, specifically, serves as a key intermediate and a valuable scaffold in its own right. The methoxy group at the 6-position significantly influences the molecule's electronic properties and metabolic stability, often enhancing its therapeutic potential.

Synthesis and Derivatization of the this compound Scaffold

The synthesis of the this compound core and its subsequent derivatization are well-established processes in organic chemistry. Several classical methods can be employed, with the choice of route often depending on the desired substitution pattern.

Core Synthesis: The Perkin-Oglialoro Condensation

A robust and widely used method for synthesizing 3-aryl-substituted 6-methoxycoumarins is the Perkin-Oglialoro condensation.[9] This reaction involves the condensation of a salicylaldehyde derivative with a phenylacetic acid in the presence of a dehydrating agent.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-methoxysalicylaldehyde (1.0 equivalent), 4-(trifluoromethyl)phenylacetic acid (1.1 equivalents), and triethylamine (1.5 equivalents) in acetic anhydride (5 mL per mmol of aldehyde).[9]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

-

Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.[9]

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.[9]

-